![molecular formula C14H11N3O2 B10804147 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one CAS No. 127786-15-6](/img/structure/B10804147.png)
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is a heterocyclic compound that combines a quinazolinone core with a furan ring through a Schiff base linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methyl-4-quinazolinone with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent selection and recycling, as well as catalyst recovery, are crucial for making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-[(E)-furan-2-ylmethylamino]-2-methylquinazolin-4-one.
Substitution: Various halogenated or nitrated derivatives of the quinazolinone core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that modifications to the quinazolinone core can enhance its activity against certain cancer cell lines and bacterial strains.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in the production of dyes and pigments are also being explored.
Wirkmechanismus
The mechanism of action of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one involves its interaction with various molecular targets. The Schiff base linkage allows for the formation of reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to DNA and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-quinazolinone: The parent compound, lacking the furan ring and Schiff base linkage.
Furan-2-carbaldehyde: The aldehyde precursor used in the synthesis.
3-[(E)-benzylideneamino]-2-methylquinazolin-4-one: A similar Schiff base compound with a benzylidene group instead of a furan ring.
Uniqueness
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is unique due to the presence of both the furan ring and the Schiff base linkage, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
127786-15-6 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3-[(Z)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c1-10-16-13-7-3-2-6-12(13)14(18)17(10)15-9-11-5-4-8-19-11/h2-9H,1H3/b15-9- |
InChI-Schlüssel |
FTFRZXDAQQUJAD-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C\C3=CC=CO3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


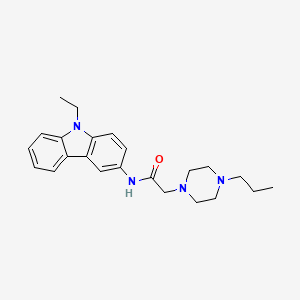

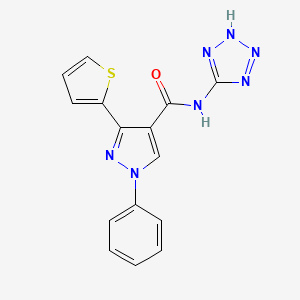
![2-(4-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10804114.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B10804118.png)
![4-fluoro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B10804120.png)
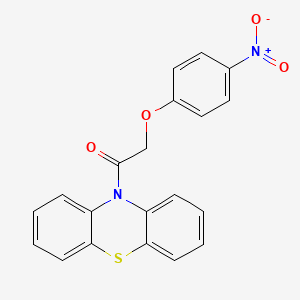
![5-[[5-(4-Fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B10804150.png)
![7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B10804153.png)
![4-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B10804155.png)
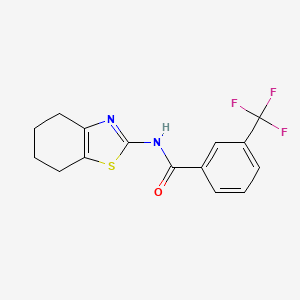
![N-[3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B10804161.png)
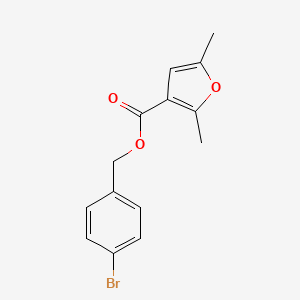
![[2-(Cyclohexanecarbonylamino)-2-oxoethyl] 4-chloro-2-hydroxybenzoate](/img/structure/B10804169.png)
